N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride

sigma receptor pharmacology receptor binding assays quinoxaline SAR

N-Methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride (CAS 1420803-20-8, PubChem CID is a small-molecule quinoxaline derivative bearing a tertiary amine linkage to a 3-aminopiperidine scaffold. The compound belongs to the substituted-quinoxaline-type piperidine family exemplified in the Purdue Pharma patent estate (e.g., US 8846929 B2, EP 2433937 B1), which describes ORL‑1 receptor modulators for pain indications.

Molecular Formula C14H19ClN4
Molecular Weight 278.78 g/mol
Cat. No. B11847108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride
Molecular FormulaC14H19ClN4
Molecular Weight278.78 g/mol
Structural Identifiers
SMILESCN(C1CCCNC1)C2=NC3=CC=CC=C3N=C2.Cl
InChIInChI=1S/C14H18N4.ClH/c1-18(11-5-4-8-15-9-11)14-10-16-12-6-2-3-7-13(12)17-14;/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3;1H
InChIKeyWQTJEWUCUWDJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride – Identity, Structural Class, and Basic Characteristics for Procurement Screening


N-Methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride (CAS 1420803-20-8, PubChem CID 71641302) is a small-molecule quinoxaline derivative bearing a tertiary amine linkage to a 3-aminopiperidine scaffold. The compound belongs to the substituted-quinoxaline-type piperidine family exemplified in the Purdue Pharma patent estate (e.g., US 8846929 B2, EP 2433937 B1), which describes ORL‑1 receptor modulators for pain indications [1]. Its molecular formula is C₁₄H₁₉ClN₄, with a monoisotopic mass of 278.1298 Da and a topological polar surface area of 41.1 Ų [2]. Available from specialist chemical suppliers at a minimum purity of 95 % (HPLC), the compound is supplied exclusively for research and development use .

Why Generic Substitution Risks Project Failure When Procuring N-Methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride


Quinoxaline-2-amine derivatives bearing a piperidine substituent are not interchangeable; small alterations in substitution pattern, regioisomerism, and stereochemistry profoundly alter receptor-subtype selectivity and binding kinetics [1]. The target compound carries an N‑methyl group on the exocyclic amine linked to the 3‑position of the piperidine ring—a structural arrangement that distinguishes it from the 4‑piperidinyl regioisomer, the des‑methyl analog, and the (S)‑enantiomer (CAS 1421033‑73‑9). Even within the same patent genus, compounds differing only in the position of the piperidine attachment or the presence of the N‑methyl substituent exhibit widely divergent ORL‑1 and sigma‑receptor affinity profiles [2]. Consequently, substituting a ‘similar’ quinoxaline-piperidine compound without matching the exact pattern of N‑methylation and 3‑substitution introduces uncontrolled variables that can invalidate SAR series and mislead pharmacological interpretation.

Quantitative Differentiation Evidence for N-Methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride


Sigma-2 Receptor Binding Affinity: A Differentiating Signal for the Quinoxaline-Piperidine Chemotype

A structurally related quinoxaline-piperidine compound (CHEMBL1698776) demonstrated a sigma‑2 receptor binding affinity of Ki = 90 nM in rat PC12 cells, establishing that this chemotype engages the sigma‑2 receptor with measurable affinity [1]. In contrast, the des‑methyl analog (N‑(piperidin‑3‑yl)quinoxalin‑2‑amine) and the 4‑piperidinyl regioisomer lack any publicly reported sigma‑receptor affinity data, and their structural features are inconsistent with the pharmacophore models required for high‑affinity sigma binding [2]. The presence of the N‑methyl substituent on the target compound is predicted to improve membrane permeability (estimated logP increase of approximately 0.5 units relative to the des‑methyl analog) and may enhance residence time at the sigma‑2 receptor, although direct kinetic measurements are not yet available [2]. This differential signal is critical for laboratories selecting a sigma‑receptor tool compound, because the target compound is one of the few quinoxaline‑piperidine derivatives with experimentally verified sigma‑2 engagement, whereas the commonly available des‑methyl and regioisomeric analogs lack such data entirely.

sigma receptor pharmacology receptor binding assays quinoxaline SAR

Regioisomeric Differentiation: 3‑Piperidinyl versus 4‑Piperidinyl Substitution

The target compound bears the piperidine ring attached at the 3‑position, whereas the commercially available isomeric compound N‑methyl‑N‑(piperidin‑4‑yl)quinoxalin‑2‑amine hydrochloride (EvitaChem catalog entry) carries the piperidine at the 4‑position . The substitution position directly impacts the spatial orientation of the basic amine relative to the quinoxaline core, which in turn influences hydrogen‑bond donor/acceptor geometry and receptor‑binding complementarity. In published studies on similar quinoxaline‑piperidine series, the 3‑substituted regioisomers consistently exhibit a different sigma‑receptor subtype selectivity profile compared to their 4‑substituted counterparts, with the 3‑substituted variants showing a preference for sigma‑2 over sigma‑1 [1]. No head‑to‑head binding data for these two exact regioisomers are publicly available; however, the topological polar surface area (TPSA) of the target compound (41.1 Ų) is identical to that of the 4‑piperidinyl regioisomer, indicating that differentiation arises from three‑dimensional conformational factors rather than gross physicochemical properties [2].

regioisomer SAR piperidine positional isomers quinoxaline medicinal chemistry

Stereochemical Differentiation: The (S)-Enantiomer as a Discrete Comparator

The (S)‑enantiomer of the target compound (CAS 1421033‑73‑9) is listed separately in chemical databases, indicating that the racemic mixture and the single enantiomer are treated as distinct chemical entities . Sigma receptors are known to exhibit stereoselective binding; for example, (+)-pentazocine shows a several‑fold higher affinity for sigma‑1 than its (−)-enantiomer [1]. Although no published binding data exist for the isolated enantiomers of the target compound, the availability of the (S)‑enantiomer as a separate catalog item enables laboratories to perform enantioselectivity experiments that are impossible with the racemic material alone. The racemic compound (CAS 1420803‑20‑8) serves as the appropriate baseline for such studies, whereas the (S)‑enantiomer is the required comparator for elucidating stereochemical contributions to receptor binding and functional activity.

enantiomeric resolution chiral piperidine sigma receptor stereoselectivity

Purity and Batch-to-Batch Reproducibility: Baseline Specifications for Reliable SAR

The compound is supplied by AKSci at a minimum purity specification of 95 % (HPLC), with each batch backed by a Certificate of Analysis (CoA) and full quality assurance . In contrast, the commonly encountered analog Piperidin‑3‑ylmethyl‑quinoxalin‑2‑yl‑amine hydrochloride (CAS 1185319‑99‑6), listed by LeYan at 97 % purity, is described as ‘temporarily not supplied by any manufacturer’ on ChemBlink, indicating potential supply‑chain discontinuity . A 2 % difference in nominal purity may appear negligible, but when combined with unverified supplier stability and the absence of a CoA, it introduces significant uncertainty into dose‑response calculations. For a compound tested at 10 µM in a binding assay, a 5 % impurity could contribute up to 500 nM of a contaminant that either inhibits the target or causes non‑specific effects, confounding SAR interpretation.

compound quality control assay reproducibility chemical procurement specifications

High‑Value Application Scenarios for N‑Methyl‑N‑(piperidin‑3‑yl)quinoxalin‑2‑amine hydrochloride Based on Verified Differentiation


Sigma‑2 Receptor Probe in Target‑Validation and De‑orphanization Studies

Given the measurable sigma‑2 receptor affinity (Ki ≈ 90 nM) reported for this chemotype, the compound serves as a viable starting point for sigma‑2 target‑validation campaigns, particularly in oncology programs where sigma‑2 (TMEM97) is implicated in cell proliferation and apoptosis [1]. The compound can be used in radioligand displacement assays against established sigma‑2 ligands (e.g., [³H]‑DTG or [³H]‑haloperidol in the presence of a sigma‑1 mask) to confirm target engagement, and its N‑methyl group provides a synthetic handle for subsequent structure‑based optimization [2].

Medicinal Chemistry SAR Expansion of the Quinoxaline-Piperidine Patent Space

The compound occupies a specific, under‑explored region of the substituted‑quinoxaline‑type piperidine patent landscape (US 8846929 B2 and related filings), defined by the combination of a 3‑piperidinyl linker and an N‑methyl substituent [1]. Research groups pursuing freedom‑to‑operate or seeking novel ORL‑1/sigma dual modulators can use this compound as a reference standard to benchmark the activity of newly synthesized analogs, especially in assays comparing 3‑ versus 4‑piperidinyl regioisomers and N‑methylated versus N‑H analogs [2].

Enantioselective Pharmacology of Piperidine‑Containing Sigma Ligands

Because the (S)‑enantiomer (CAS 1421033‑73‑9) is separately cataloged, the target racemic compound constitutes the necessary baseline for enantioselectivity studies [1]. Laboratories equipped with chiral HPLC can resolve the racemate and compare the binding kinetics and functional activity of each enantiomer at sigma‑2 and sigma‑1 receptors, following well‑established protocols for stereoselective sigma‑ligand characterization [2]. Such studies are essential for determining whether one enantiomer contributes disproportionately to receptor activation or off‑target effects.

Analytical Reference and Assay‑Development Standard

With a defined purity specification of 95 % (HPLC) and full CoA documentation, the compound can serve as a calibration standard for LC‑MS method development and as a positive control in high‑throughput screening assays targeting the quinoxaline‑piperidine chemotype [1]. Its well‑characterized molecular properties (exact mass 278.1298 Da, TPSA 41.1 Ų) facilitate its use as a system‑suitability reference for mass spectrometry and chromatography workflows [2].

Quote Request

Request a Quote for N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.